molecular formula C26H23N3O3S B14985478 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14985478
M. Wt: 457.5 g/mol
InChI Key: URXDTTSBMPGWRU-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures, pressures, and the presence of catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide apart is its unique combination of the benzothiophene and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H23N3O3S/c30-24(20-15-21(32-29-20)18-11-5-2-6-12-18)28-26-23(19-13-7-8-14-22(19)33-26)25(31)27-16-17-9-3-1-4-10-17/h1-6,9-12,15H,7-8,13-14,16H2,(H,27,31)(H,28,30)

InChI Key

URXDTTSBMPGWRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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